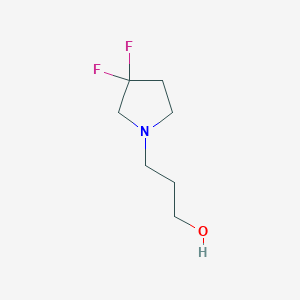
3,3-Difluoro-1-pyrrolidinepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-pyrrolidinepropanol is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a hydroxyl group at the 1-position. Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and altered biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-pyrrolidinepropanol can be achieved through various methods. One efficient route involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields enantioenriched 3,3-difluoropyrrolidinyl derivatives with high stereoselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of copper(I) catalysts and fluorinated styrenes in controlled environments ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,3-Difluoro-1-pyrrolidinepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
科学的研究の応用
3,3-Difluoro-1-pyrrolidinepropanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,3-Difluoro-1-pyrrolidinepropanol involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in altering the compound’s biological activity by affecting its interaction with enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,3-Difluoropyrrolidine: A similar compound with two fluorine atoms at the 3-position but lacking the hydroxyl group.
3,3,4-Trifluoropyrrolidine: Contains an additional fluorine atom at the 4-position.
1,1-Difluoro-2-propanol: A structurally similar compound with fluorine atoms on a different carbon chain.
Uniqueness
3,3-Difluoro-1-pyrrolidinepropanol is unique due to the presence of both the fluorine atoms and the hydroxyl group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H13F2NO |
|---|---|
分子量 |
165.18 g/mol |
IUPAC名 |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)2-4-10(6-7)3-1-5-11/h11H,1-6H2 |
InChIキー |
PKXQFQUMZBJFML-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
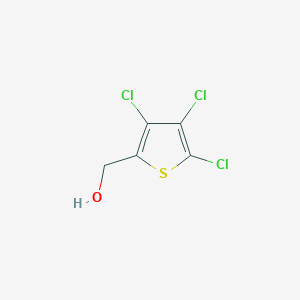
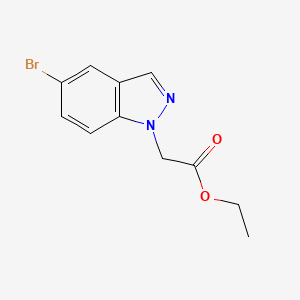
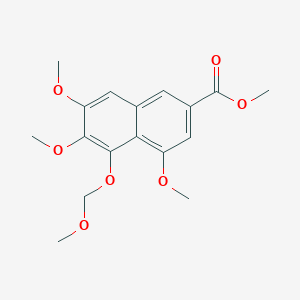
![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
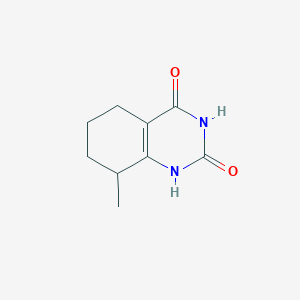
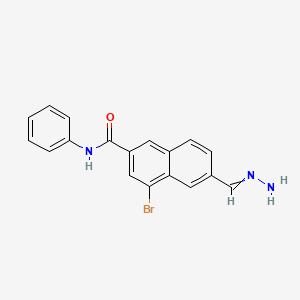
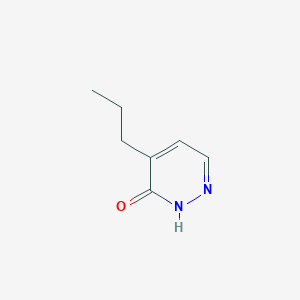
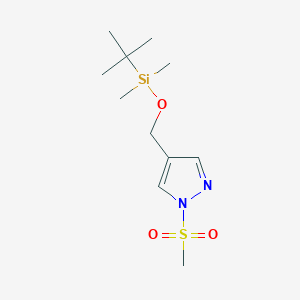

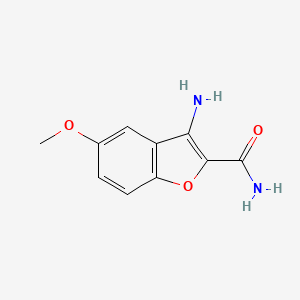
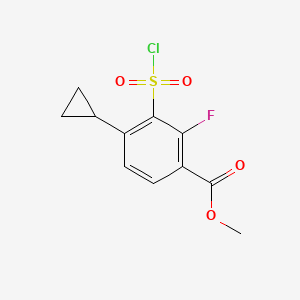
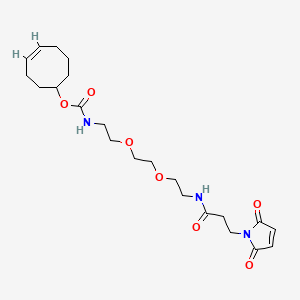
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
